molecular formula C20H18N4O5S B2920203 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 868212-72-0

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2920203
CAS No.: 868212-72-0
M. Wt: 426.45
InChI Key: SKPKBMGEDUGATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide core linked to a sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl moiety.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-13-10-11-21-20(22-13)24-30(26,27)15-8-6-14(7-9-15)23-19(25)18-12-28-16-4-2-3-5-17(16)29-18/h2-11,18H,12H2,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPKBMGEDUGATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H16N4O4S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{4}\text{S}

This compound contains a sulfonamide moiety, which is often associated with antibacterial properties, and a pyrimidine ring that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, notably its potential as an antimicrobial and anticancer agent. Below are the main findings from recent studies:

Antimicrobial Activity

  • Mechanism of Action : The sulfonamide group is known for its ability to inhibit bacterial folic acid synthesis. Compounds with similar structures have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study focusing on derivatives of sulfamoyl compounds demonstrated promising results against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can enhance antimicrobial efficacy .

Anticancer Activity

  • Cancer Cell Lines : The compound's derivatives have been tested against various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancer cells. In vitro assays revealed IC50 values ranging from 0.5 to 3.58 µM for several derivatives, indicating potent antiproliferative effects .
  • Structure-Activity Relationship (SAR) : Research has shown that substituents on the phenyl ring significantly influence the anticancer activity. For instance, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified
AnticancerMDA-MB-231 (Breast)0.50 µM
AnticancerHeLa (Cervical)0.95 µM

Research Findings

  • Binding Affinity Studies : Molecular docking studies have indicated that the compound binds effectively to target enzymes involved in cancer cell proliferation and bacterial metabolism, suggesting potential as a lead compound for drug development.
  • In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives exhibit reduced tumor growth in mouse models, further supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Key Differences

2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (Compound 8)
  • Structure : Acetamide linkage instead of benzodioxine carboxamide.
  • Properties : Melting point 168–173°C, Rf 0.79, yield 70.2% .
  • Key Difference : The acetamide chain may increase flexibility but reduce metabolic stability compared to the benzodioxine ring .
2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (Compound 16)
  • Structure : Benzamide core replaces benzodioxine carboxamide.
  • Properties : Melting point 159–161°C, Rf 0.81, yield 75.6% .
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 10b)
  • Structure : Pyrrolo[2,3-d]pyrimidine core instead of benzodioxine.
  • Properties : Synthesized in 38% yield; HRMS m/z 613.2349 .
  • Key Difference : The pyrrolopyrimidine moiety may enhance kinase inhibition due to its planar heterocyclic system .
N-(2-(2-(Dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
  • Structure : Shares the benzodioxine carboxamide core but has a pyrazole-substituted phenyl group.
  • Properties : Molecular weight 487.58 g/mol, typically stocked at 50 mg .
  • Key Difference: The dimethylaminoethoxy and pyrazole groups may improve cellular permeability compared to the sulfamoylpyrimidine substituent .

Physical and Spectral Properties

Compound Melting Point (°C) Rf Value IR Absorption (cm⁻¹) Reference
Target Compound Not reported Not reported Expected ~3462 (N–H stretch) -
Compound 8 168–173 0.79 3290 (N–H), 1675 (C=O)
Compound 16 159–161 0.81 3462 (N–H), 1640 (C=O)
Compound 10b Not reported Not reported Not reported

The benzodioxine carboxamide’s IR profile is expected to resemble Compound 16, with N–H and C=O stretches near 3462 cm⁻¹ and 1640 cm⁻¹, respectively . The absence of melting point data for the target compound necessitates extrapolation from analogues, suggesting a range of 150–170°C.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.